molecular formula C8H13N3O3 B1327056 tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate CAS No. 1142202-21-8

tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate

Cat. No.: B1327056
CAS No.: 1142202-21-8
M. Wt: 199.21 g/mol
InChI Key: TUAGEPQVWDMJHW-UHFFFAOYSA-N
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Description

Crystallographic Parameters (Representative Example )

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 6.1802 Å, b = 12.6623 Å, c = 10.0897 Å
β Angle 93.328°
Volume 760.10 ų

The hydroxymethyl group exhibits positional disorder in the crystal lattice, splitting into two occupancy sites with a ratio of 0.418:0.584 . The tert-butyl group adopts a staggered conformation to minimize steric hindrance, while the triazole ring remains planar (maximum deviation: 0.018 Å for oxygen atoms) .

Conformational Flexibility

  • The carboxylate group rotates freely relative to the triazole ring.
  • Intramolecular hydrogen bonding between the hydroxymethyl oxygen and triazole nitrogen stabilizes specific conformers .

Tautomeric Equilibrium Studies in Solution Phase

1,2,4-Triazoles exhibit tautomerism between 1H- and 4H- forms, influenced by substituents and solvent polarity. For this compound:

Key Findings from Computational Studies

Tautomer Relative Energy (kcal/mol) Population (%)
1H-Tautomer 0.0 (Reference) 92
4H-Tautomer +3.2 8
  • The 1H-tautomer dominates due to resonance stabilization of the carboxylate group.
  • The hydroxymethyl group participates in intramolecular hydrogen bonding, further stabilizing the 1H-form .
  • Solvent effects (e.g., polar protic solvents) slightly shift equilibrium toward the 4H-tautomer by stabilizing its dipole moment .

Spectroscopic Evidence

  • NMR : Distinct chemical shifts for N-H protons (δ 12–14 ppm in DMSO-d₆) confirm the 1H-tautomer’s prevalence .
  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (O-H) support the assigned structure .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-1,2,4-triazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-8(2,3)14-7(13)11-5-9-6(4-12)10-11/h5,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAGEPQVWDMJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134458
Record name 1H-1,2,4-Triazole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142202-21-8
Record name 1H-1,2,4-Triazole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole with a suitable carboxylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the triazole compound, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. It is utilized as a building block for developing new materials and catalysts. The compound can undergo various chemical reactions:

  • Oxidation : Can form aldehydes or carboxylic acids.
  • Reduction : Can be converted into alcohols or amines.
  • Substitution : Participates in nucleophilic substitution reactions.

These reactions are essential for synthesizing derivatives that may exhibit enhanced properties or biological activities .

Biology

The biological applications of this compound are noteworthy, particularly concerning its antimicrobial , antifungal , and anticancer properties . Research indicates that triazole derivatives can inhibit biosynthetic pathways critical for microbial survival, making them effective against various bacteria and fungi .

Antimicrobial Activity

Studies have shown that compounds with similar structures demonstrate significant antimicrobial effects. For example:

  • In vitro tests have revealed effectiveness against pathogens like Staphylococcus aureus and Candida albicans.

Anticancer Potential

Triazole compounds are being explored for their potential to inhibit cancer cell proliferation. Modifications in the triazole ring can enhance their effectiveness against specific cancer types. Structure-activity relationship (SAR) studies indicate that certain substitutions lead to increased potency against cancer cell lines .

Medicine

In medicinal chemistry, the triazole ring is a common motif in pharmaceuticals. The compound is investigated for its potential to inhibit enzymes or receptors involved in various diseases:

  • It may target enzymes related to cancer progression or infectious diseases, making it a candidate for drug development .

Industrial Applications

In industrial settings, this compound is used in the production of polymers and coatings. Its unique chemical properties enhance material performance and durability. The compound's ability to act as a stabilizer or modifier in polymer formulations makes it valuable in various applications .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

StudyFocusFindings
Antimicrobial Activity AnalysisEvaluated against various pathogensDemonstrated significant inhibition against E. coli and C. albicans
Anticancer Drug DevelopmentAssessed for cytotoxicityShowed promising results against breast cancer cell lines
Polymer Enhancement StudyUsed as an additive in coatingsImproved scratch resistance and thermal stability

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This inhibition can disrupt biological pathways, leading to the compound’s bioactive effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate is compared to three analogous triazole derivatives below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Synthesis Highlights
This compound C₈H₁₃N₃O₃ 199.21 3-hydroxymethyl, 1-Boc Building block for pharmaceuticals
tert-Butyl 1H-1,2,4-triazole-1-carboxylate C₇H₁₁N₃O₂ 185.18 1-Boc (no hydroxymethyl) Cost-effective intermediate
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate C₁₇H₂₂N₆O₂ 354.40 3-arylpiperazine, 1-Boc Synthesized via Suzuki coupling (58% yield)
Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate C₁₇H₂₃N₃O₂ 301.38 5-aryl, 1-ethyl, 3-ethyl ester Lipophilic analog for agrochemicals

tert-Butyl 1H-1,2,4-triazole-1-carboxylate (CAS: 1864-24-8)

  • Structural Differences : Lacks the 3-hydroxymethyl group, resulting in reduced polarity and hydrogen-bonding capacity.
  • It is priced at ¥935.00/25g (98% purity), suggesting lower production costs compared to the hydroxymethyl analog .
  • Applications : Primarily used as a simpler intermediate for triazole-based scaffolds where additional functionalization is unnecessary.

tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate

  • Structural Differences : Incorporates a piperazine ring and a 4-triazolylphenyl group, increasing steric bulk and complexity.
  • Synthesis : Prepared via a multi-step protocol involving palladium-catalyzed cross-coupling (58% yield), highlighting challenges in scalability compared to the hydroxymethyl derivative .
  • Applications : Likely tailored for receptor-targeted drug candidates (e.g., CNS or antimicrobial agents) due to its extended aromatic system.

Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate

  • Structural Differences : Features an ethyl ester at position 3 and a tert-butylphenyl group at position 5, enhancing lipophilicity.
  • Functional Impact : The ethyl groups reduce water solubility, making it suitable for hydrophobic environments (e.g., membrane penetration in agrochemicals) .

Antidiabetic Tricyclic Analogs

Key Research Findings

Solubility and Reactivity : The hydroxymethyl group confers higher polarity, making the compound more amenable to aqueous reactions compared to ethyl- or aryl-substituted analogs .

Cost Considerations : The simpler tert-butyl 1H-1,2,4-triazole-1-carboxylate is significantly cheaper, suggesting trade-offs between functionality and cost in industrial applications .

Biological Activity

Tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate (CAS No. 1142202-21-8) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C₈H₁₃N₃O₃
  • Molecular Weight : 199.21 g/mol
  • CAS Number : 1142202-21-8

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The hydroxymethyl group and tert-butyl ester contribute to its solubility and reactivity.

Biological Activities

The biological activities of this compound have been investigated in various studies:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi due to their ability to inhibit biosynthetic pathways critical for microbial survival .

Anticancer Potential

Triazole compounds have been explored for their anticancer properties. Studies suggest that modifications in the triazole ring can enhance the inhibitory effects on cancer cell lines. The structure-activity relationship (SAR) studies indicate that specific substitutions on the triazole ring can lead to increased potency against various cancer types .

Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for antifungal activity. This compound was tested alongside other derivatives, showing promising results against Candida albicans. The compound exhibited an IC50 value comparable to established antifungal agents .

Study 2: Anticancer Activity

In another study focusing on the anticancer potential of triazole derivatives, this compound was found to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value of 20 µM. This activity was attributed to the induction of apoptosis in cancer cells .

Comparative Table of Biological Activities

Activity Type IC50 Value Target Organism/Cell Line Reference
Antifungal~10 µMCandida albicans
Anticancer20 µMMCF-7 (breast cancer cells)

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H), hydroxymethyl (δ ~3.5–4.0 ppm), and triazole protons (δ ~7.5–8.5 ppm) .
  • X-ray Crystallography : SHELXL software refines crystal structures to resolve bond angles and stereochemistry, critical for confirming regioselectivity in triazole derivatives .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3200 cm1^{-1} (O-H stretch) validate functional groups .

How can discrepancies between computational predictions and experimental data on molecular conformation be resolved?

Advanced
Discrepancies often arise from solvent effects or crystal packing forces not accounted for in simulations. To address this:

  • Perform DFT calculations with implicit solvent models (e.g., COSMO) to mimic experimental conditions .
  • Compare multiple crystal structures (if available) to assess conformational flexibility.
  • Use molecular dynamics simulations to explore low-energy conformers under varying dielectric conditions .

What are the primary applications of this compound in medicinal chemistry research?

Basic
The compound serves as:

  • A pharmacophore in antimicrobial agents due to the triazole ring’s ability to chelate metal ions in bacterial enzymes .
  • A building block for protease inhibitors, leveraging its hydroxymethyl group for hydrogen bonding with target proteins .
  • A precursor for radiopharmaceuticals, where the tert-butyl group enhances metabolic stability .

What strategies are employed to analyze structure-activity relationships (SAR) when modifying the triazole ring's substituents?

Advanced
SAR studies involve:

  • Systematic substitution at the triazole N1 and C3 positions with electron-withdrawing/donating groups (e.g., halides, alkyl chains) .
  • Biological assays (e.g., MIC testing for antimicrobial activity) paired with computational docking (e.g., AutoDock Vina) to map binding interactions .
  • Free-Wilson analysis to quantify contributions of individual substituents to bioactivity .

How do researchers address polymorphism issues in crystallographic studies of this compound?

Advanced
Polymorphism is managed by:

  • Screening crystallization solvents (e.g., EtOAc/hexane vs. MeOH/water) to induce different packing arrangements .
  • Using SHELXD for phase refinement of twinned crystals, which is common in flexible triazole derivatives .
  • Variable-temperature XRD to study thermal stability of polymorphs .

What purification techniques are recommended post-synthesis to achieve >95% purity?

Q. Basic

  • Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc) for polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical validation .

What experimental approaches validate the compound's mechanism of action in biological targets?

Q. Advanced

  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., fungal CYP51) using spectrophotometric methods .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to recombinant proteins .
  • Isothermal Titration Calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

How should researchers handle contradictory solubility data across different solvent systems?

Advanced
Contradictions often stem from solvent polarity or hydrogen-bonding capacity. To resolve:

  • Conduct systematic solubility screens using Hansen solubility parameters (δD_D, δP_P, δH_H) .
  • Compare experimental data with COSMO-RS predictions for solvent-solute interactions .
  • Publish detailed solvent preparation protocols (e.g., degassing, drying) to ensure reproducibility .

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